

Technical Guide: Spectral Characterization and Analytical Profiling of 4-(2-Hydroxyethyl)pyridine[1]

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Compound of Interest

Compound Name:	4-Pyridineethanol Hydrochloride
CAS No.:	383177-54-6
Cat. No.:	B1359274

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Executive Summary

4-(2-Hydroxyethyl)pyridine (CAS 5344-27-4), also known as 4-pyridineethanol, is a critical heterocyclic intermediate used in the synthesis of pharmaceuticals (e.g., thioridazine) and functional polymers.[1][2][3][4] Its bifunctional nature—possessing both a nucleophilic pyridine nitrogen and a primary alcohol—makes it a versatile building block but also presents specific analytical challenges, particularly regarding hygroscopicity and oxidative stability.[1]

This guide provides a definitive reference for the spectral identification of 4-(2-Hydroxyethyl)pyridine. It synthesizes experimental data (NMR, MS, IR) with mechanistic interpretations to support rigorous quality control and structural validation in drug development workflows.

Part 1: Compound Identity & Physicochemical Profile[1][2]

Before spectral analysis, the physicochemical baseline must be established to ensure sample integrity. 4-(2-Hydroxyethyl)pyridine is significantly hygroscopic; water content can suppress labile proton signals in NMR and alter IR baselines.[1]

Table 1: Physicochemical Specifications

Property	Value	Notes
CAS Number	5344-27-4	
Molecular Formula	C ₇ H ₉ NO	
Molecular Weight	123.15 g/mol	
Appearance	Clear, colorless to pale yellow liquid	Darkens upon oxidation (N-oxide formation).[1][3]
Boiling Point	121–122 °C (at 2 mmHg)	High boiling point requires high-vacuum distillation for purification.[1]
Density	1.093 g/mL (25 °C)	Denser than water.[1]
Solubility	Miscible with water, ethanol, chloroform	Use anhydrous CDCl ₃ or DMSO-d ₆ for NMR to prevent H/D exchange.[1]

Part 2: Nuclear Magnetic Resonance (NMR)

Spectroscopy[1]

¹H NMR Analysis

The ¹H NMR spectrum of 4-(2-Hydroxyethyl)pyridine exhibits a characteristic AA'BB' aromatic system and a distinct triplet-triplet aliphatic pattern.[1]

Experimental Protocol:

- Solvent: CDCl₃ (dried over molecular sieves).[1]
- Concentration: ~10 mg/0.6 mL.[1]

- Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).[1]

Table 2: ¹H NMR Assignments (300 MHz, CDCl₃)

Shift (δ, ppm)	Multiplicity	Integration	Assignment	Structural Insight
8.45	Doublet (d, J ≈ 5-6 Hz)	2H	H-2, H-6 (α-ring)	Deshielded by adjacent nitrogen lone pair and electronegativity. [1]
7.16	Doublet (d, J ≈ 5-6 Hz)	2H	H-3, H-5 (β-ring)	Shielded relative to α-protons; typical pyridine β-position.[1]
3.99	Triplet (t, J ≈ 6.5 Hz)	2H	-CH ₂ -OH	Deshielded by oxygen; diagnostic for primary alcohol. [1]
3.01	Triplet (t, J ≈ 6.5 Hz)	2H	Py-CH ₂ -	Benzylic-like position; connects ring to ethyl chain.[1]
~2.5 - 3.5	Broad Singlet (br s)	1H	-OH	Chemical shift is concentration/temperature dependent.[1] Disappears with D ₂ O shake.

Technical Note: The coupling constant (J ≈ 6 Hz) between the α and β ring protons is characteristic of 4-substituted pyridines.[1] The clean separation of the two methylene triplets (Δδ ≈ 1.0 ppm) confirms the integrity of the ethyl chain.

¹³C NMR Analysis

The ¹³C spectrum confirms the symmetry of the molecule (only 5 unique carbon signals for 7 carbons).

Table 3: ¹³C NMR Assignments (75 MHz, CDCl₃)

Shift (δ, ppm)	Carbon Type	Assignment	Mechanistic Reasoning
149.8	CH (Ar)	C-2, C-6	Strong deshielding due to C=N bond anisotropy and N-electronegativity.[1]
148.5	Quaternary (C)	C-4	Ipsso-carbon; shift is sensitive to the alkyl substituent effect.[1]
124.2	CH (Ar)	C-3, C-5	β-carbons are less affected by the nitrogen atom.[1]
61.8	CH ₂ (Aliphatic)	-CH ₂ -OH	Typical primary alcohol shift.[1]
38.6	CH ₂ (Aliphatic)	Py-CH ₂ -	Shielded relative to the oxygenated carbon.[1]

Part 3: Mass Spectrometry (MS) & Fragmentation Logic[1]

Mass spectrometry is the primary tool for confirming the molecular weight and analyzing structural fragments. The fragmentation pattern is dominated by the stability of the pyridine ring and the lability of the hydroxyethyl side chain.

Key MS Data (EI, 70 eV):

- Molecular Ion (M^+): m/z 123 (Strong)[1]
- Base Peak: m/z 93 ($M - 30$)[1]

Fragmentation Mechanism:

- M^+ (123): The radical cation forms primarily on the pyridine nitrogen.[1]
- Loss of Formaldehyde (CH_2O , 30 Da): A McLafferty-like rearrangement or direct cleavage of the C-C bond in the ethyl chain is not the primary pathway.[1] Instead, the loss of CH_2O (30 mass units) from the alcohol tail generates a methyl-pyridine (picoline-like) radical cation at m/z 93.[1]
- Alternative Loss ($M - 31$): Loss of the CH_2OH radical (31 mass units) yields the pyridylmethyl cation (m/z 92), which can rearrange to a stable azatropylium ion.[1]

Diagram 1: MS Fragmentation Logic

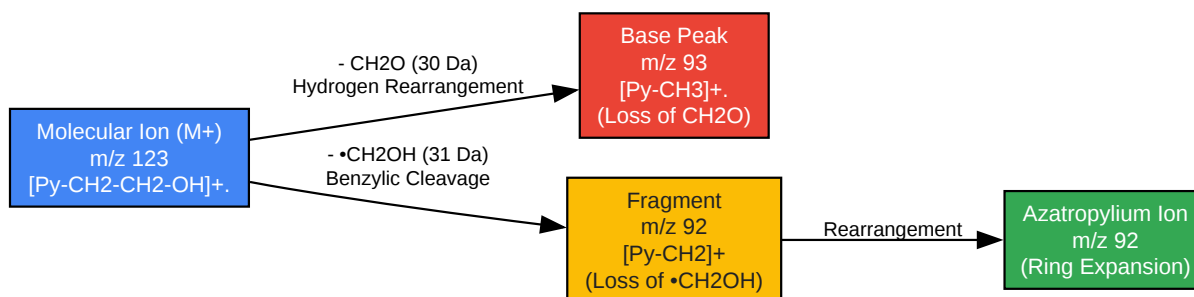


Figure 1: Proposed EI-MS Fragmentation Pathway for 4-(2-Hydroxyethyl)pyridine

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Part 4: Vibrational Spectroscopy (IR)[1]

Infrared spectroscopy is vital for detecting water contamination (broadening of OH) and differentiating the product from its precursor, 4-vinylpyridine (absence of vinyl C=C).[1]

Table 4: Key IR Absorption Bands (Neat/ATR)

Wavenumber (cm ⁻¹)	Vibration Mode	Diagnostic Value
3200 – 3400	O-H Stretch (Broad)	Confirms alcohol functionality. [1][5] Sharpness indicates purity/dryness.
3020 – 3060	C-H Stretch (Aromatic)	Pyridine ring protons.
2860 – 2940	C-H Stretch (Aliphatic)	Ethyl chain methylene groups. [1]
1602, 1560	C=C / C=N Stretch	Characteristic "breathing" modes of the pyridine ring.
1050 – 1070	C-O Stretch	Primary alcohol C-O single bond.[1]
Absence of ~1635	Vinyl C=C Stretch	Critical QC check: Absence confirms removal of 4-vinylpyridine impurity.

Part 5: Quality Control & Impurity Profiling[1]

In a drug development context, the purity of 4-(2-Hydroxyethyl)pyridine is paramount.[1] The primary synthetic route involves the condensation of 4-methylpyridine (4-picoline) with formaldehyde.[1] Consequently, unreacted starting materials and dehydration products are the main impurities.

Common Impurities:

- 4-Methylpyridine (4-Picoline): Starting material.[1] Detected by singlet methyl at ~2.3 ppm in ¹H NMR.[1]
- 4-Vinylpyridine: Dehydration product.[1] Detected by vinylic protons (dd, 5.0–6.0 ppm) and IR band at 1635 cm⁻¹. [1]
- Water: Detected by broad OH signal in NMR and IR.[1]

Analytical Workflow Diagram

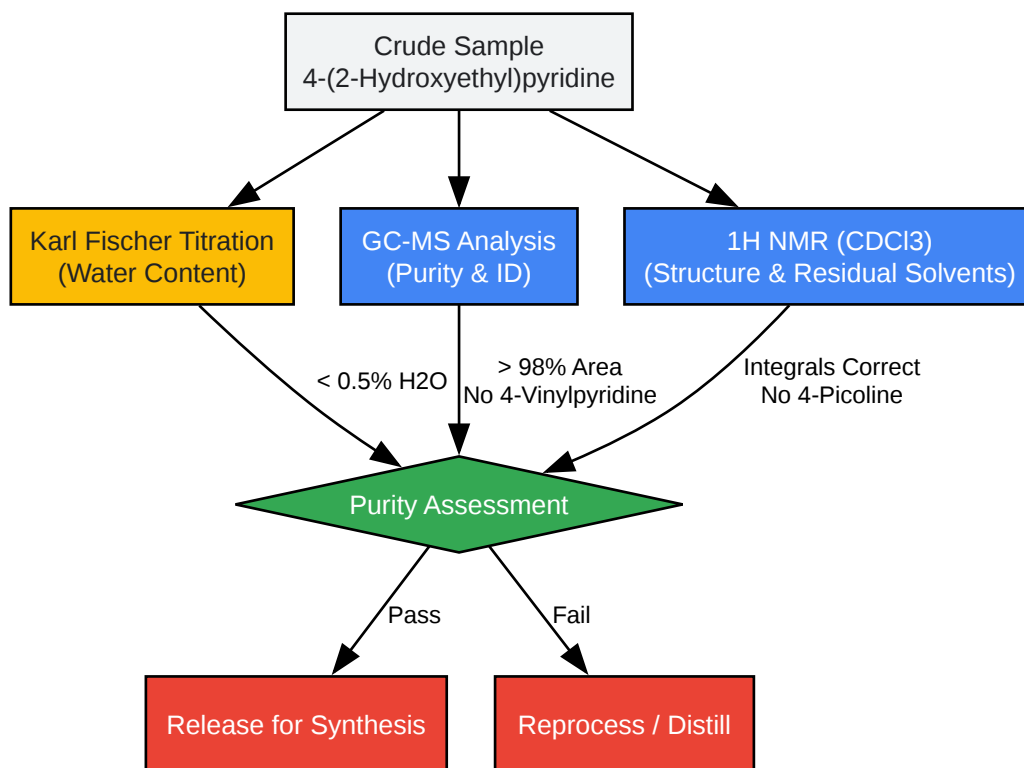


Figure 2: Analytical Quality Control Decision Tree

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Experimental Protocol: GC-MS Purity Check

- Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 μ m film).[1]
- Carrier Gas: Helium at 1.0 mL/min.[1]
- Inlet: 250 $^{\circ}$ C, Split 50:1.
- Oven Program: 60 $^{\circ}$ C (1 min) \rightarrow 15 $^{\circ}$ C/min \rightarrow 200 $^{\circ}$ C (hold 3 min).
- Detection: EI Source (230 $^{\circ}$ C), Scan 40–400 amu.[1]
- Retention Time: 4-(2-Hydroxyethyl)pyridine typically elutes after 4-picoline and before 4-vinylpyridine.[1]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72921, 4-Pyridineethanol. Retrieved from [\[Link\]](#)
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